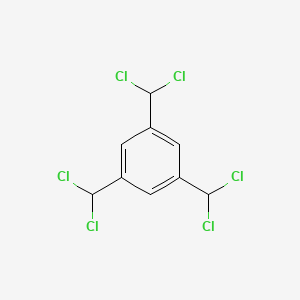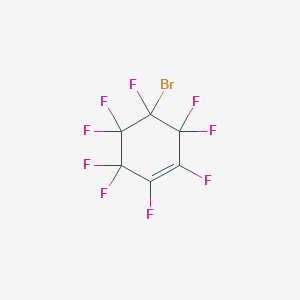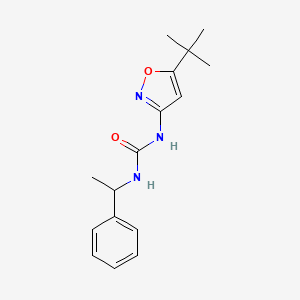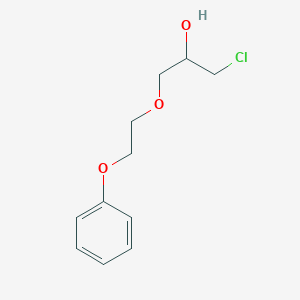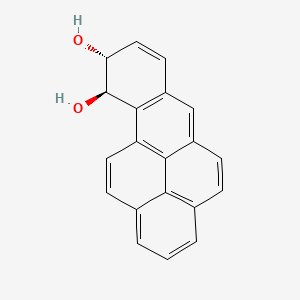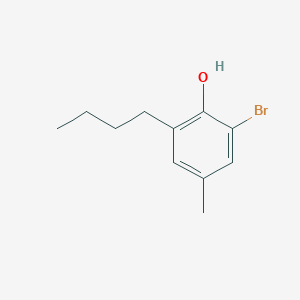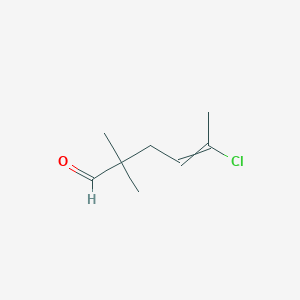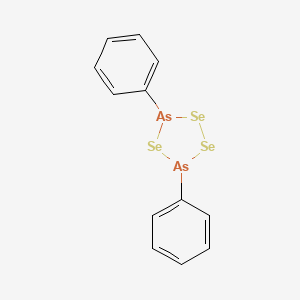
3,5-Diphenyl-1,2,4,3,5-triselenadiarsolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diphenyl-1,2,4,3,5-triselenadiarsolane is a complex organoselenium compound characterized by the presence of selenium and arsenic atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diphenyl-1,2,4,3,5-triselenadiarsolane typically involves the reaction of diphenyl diselenide with arsenic trichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as dichloromethane. The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to the specialized nature of the compound and its limited commercial applications. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using larger reaction vessels, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Diphenyl-1,2,4,3,5-triselenadiarsolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides and other selenium-containing species.
Reduction: Reduction reactions can convert the compound to its corresponding selenides.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while reduction can produce selenides. Substitution reactions can introduce a variety of functional groups onto the phenyl rings.
Applications De Recherche Scientifique
3,5-Diphenyl-1,2,4,3,5-triselenadiarsolane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoselenium compounds.
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of selenium-based drugs.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 3,5-Diphenyl-1,2,4,3,5-triselenadiarsolane involves its interaction with various molecular targets and pathways. The selenium atoms in the compound can participate in redox reactions, influencing cellular oxidative stress and modulating the activity of enzymes involved in redox homeostasis. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Diphenyl-1,2,4-trioxolane: Similar in structure but contains oxygen atoms instead of selenium and arsenic.
3,5-Diphenyl-1,2,4-triazole: Contains nitrogen atoms and is known for its biological activities.
3,5-Diphenyl-1,2,4-oxadiazole: Contains oxygen and nitrogen atoms and is used in medicinal chemistry.
Uniqueness
3,5-Diphenyl-1,2,4,3,5-triselenadiarsolane is unique due to the presence of selenium and arsenic atoms, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, particularly in the development of novel materials and therapeutic agents.
Propriétés
Numéro CAS |
56812-62-5 |
|---|---|
Formule moléculaire |
C12H10As2Se3 |
Poids moléculaire |
541.0 g/mol |
Nom IUPAC |
3,5-diphenyl-1,2,4,3,5-triselenadiarsolane |
InChI |
InChI=1S/C12H10As2Se3/c1-3-7-11(8-4-1)13-15-14(17-16-13)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
NRLOBOKBUXDTTB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[As]2[Se][As]([Se][Se]2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


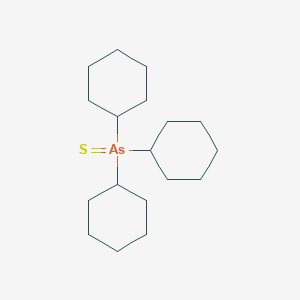
![[(Ethanesulfonyl)methanesulfonyl]benzene](/img/structure/B14624595.png)
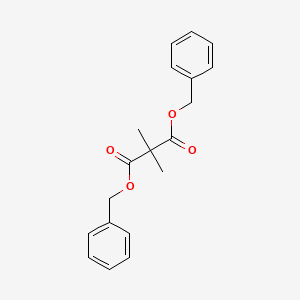
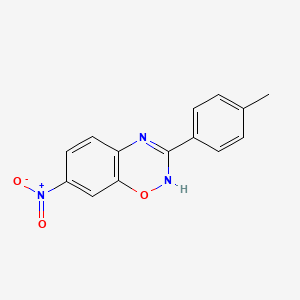
![1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14624619.png)
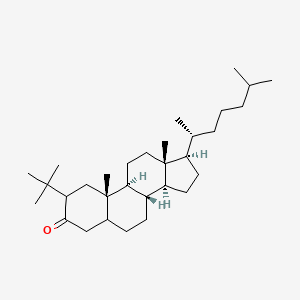
![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile](/img/structure/B14624625.png)
